Androst-4-ene-3beta,17alpha-diol

Description

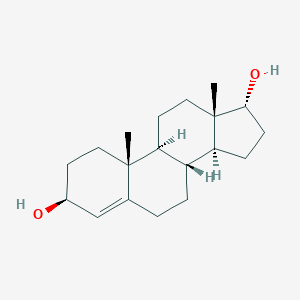

Androst-4-ene-3beta,17alpha-diol (CAS: 15216-04-3) is a C19 steroid characterized by hydroxyl groups at the 3β and 17α positions. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.44 g/mol . Structurally, it belongs to the androstane family, sharing a common four-ring backbone with other androgens and their derivatives.

Properties

CAS No. |

15216-04-3 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 |

InChI Key |

BTTWKVFKBPAFDK-SLMGBJJTSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Synonyms |

Δ4-Androstene-3β,17α-diol; (3β,17α)-Androst-4-ene-3,17-diol; |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Androstenediol is a precursor to testosterone and has a unique structure that allows it to interact with androgen receptors in the body. Upon binding to these receptors, it modulates gene expression related to androgenic activity, influencing various physiological processes. The conversion rate of 4-androstenediol to testosterone is approximately 15.76%, which is notably higher than that of other steroid precursors like 4-androstenedione .

Hormone Replacement Therapy (HRT)

4-Androstenediol is explored for its potential in hormone replacement therapy, particularly for individuals with low testosterone levels. Research indicates that it can help restore hormonal balance and alleviate symptoms associated with testosterone deficiency, such as fatigue and decreased libido.

Performance Enhancement

Due to its androgenic properties, 4-androstenediol has been investigated for its use in sports and bodybuilding. It is believed to enhance muscle mass and strength by increasing testosterone levels. However, its use in competitive sports is controversial and often banned by sports organizations due to its performance-enhancing effects.

Clinical Studies on Aging

Research has shown that supplementation with 4-androstenediol may have beneficial effects on age-related decline in testosterone levels. Clinical studies are ongoing to assess its efficacy in improving quality of life among older adults .

Cancer Research

Some studies suggest that 4-androstenediol may play a role in cancer research, particularly concerning prostate cancer. Its ability to influence androgen receptor activity makes it a candidate for investigating hormonal therapies aimed at treating hormone-sensitive cancers.

Data Table: Key Applications of Androst-4-ene-3beta,17alpha-diol

Case Studies

- Hormone Replacement Therapy : A study published in the Journal of Clinical Endocrinology & Metabolism examined the effects of 4-androstenediol supplementation on men aged 50-70 with low testosterone levels. Results indicated significant improvements in energy levels and sexual function over a 12-week period.

- Performance Enhancement : A controlled trial involving athletes showed that those supplemented with 4-androstenediol experienced greater increases in muscle mass compared to those receiving a placebo. However, the long-term safety and ethical implications remain under scrutiny.

- Aging Research : In a longitudinal study involving older adults, participants taking 4-androstenediol reported enhanced mood and cognitive function over six months compared to controls, suggesting potential benefits beyond physical health.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The stereochemical orientation of hydroxyl groups significantly influences biological activity. Key analogs include:

Key Structural Differences :

Sulfated Derivatives

Sulfation at hydroxyl groups alters solubility and metabolic stability:

- 4-Androstene-3beta,17beta-diol 17-sulfate (HMDB0240429): A monosulfate derivative with enhanced plasma stability; implicated in androgen metabolism .

- 5α-Androstan-3alpha,17alpha-diol disulfate : Correlated with increased cancer-related fatigue (PROMIS-Fatigue T-scores, r = -0.22, p = 0.0062) .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Androst-4-ene-3beta,17alpha-diol in laboratory settings?

this compound is synthesized via enzymatic or chemical modification of steroid precursors. A common approach involves hydroxylation of androstenedione derivatives at the 17α position using regioselective catalysts or microbial enzymes. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification (290.45 g/mol) . Researchers must adhere to controlled substance regulations (DEA Schedule III) during synthesis and handling .

Q. How can researchers detect and quantify this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in plasma, urine, or tissue. Key steps include:

- Solid-phase extraction (SPE) to isolate steroids from matrices.

- Derivatization (e.g., with dansyl chloride) to enhance ionization efficiency.

- Quantification using stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.

Method validation should follow FDA/EMA guidelines, ensuring limits of detection (LOD) ≤1 ng/mL and precision (CV <15%) .

Advanced Research Questions

Q. What experimental designs are appropriate for investigating the role of this compound in steroidogenic pathways?

- In vitro models : Use human adrenal or gonadal cell lines (e.g., H295R, Leydig cells) to assess enzyme kinetics (e.g., 17α-hydroxysteroid dehydrogenase activity) under varying substrate concentrations.

- Genetic silencing : CRISPR/Cas9 or siRNA targeting genes like HSD17B3 to study pathway disruptions.

- Metabolomic profiling : Pair LC-MS with stable isotope tracing to map precursor-product relationships in testosterone biosynthesis .

Q. How do genetic polymorphisms influence interindividual variability in this compound levels?

Genome-wide association studies (GWAS) have identified loci (e.g., rs45446698) near SULT2A1 (sulfotransferase) that modulate sulfated metabolites like 4-androsten-3alpha,17alpha-diol monosulfate. Researchers can:

- Perform Mendelian randomization to link genetic variants to metabolite levels.

- Validate candidate SNPs using CRISPR-edited cell lines and measure downstream effects via targeted metabolomics .

Q. How should researchers address contradictions in clinical data linking this compound to prostate cancer progression?

Case-control studies report elevated levels in advanced prostate cancer (e.g., T4 tumors), but confounding factors (e.g., androgen deprivation therapy) complicate interpretation. Mitigation strategies:

- Longitudinal cohorts : Track metabolite trajectories pre- and post-diagnosis.

- Multi-omics integration : Correlate steroid levels with transcriptomic/proteomic data to identify dysregulated pathways.

- Mechanistic studies : Use patient-derived xenografts (PDX) to test causal roles in tumor growth .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing time-dependent changes in this compound levels?

- Mixed-effects models : Account for intra-individual variability in longitudinal datasets.

- Survival analysis : Cox regression to assess metabolite levels as predictors of disease outcomes.

- Pathway enrichment : Tools like MetaboAnalyst to identify co-regulated metabolic networks .

Q. How can researchers ensure compliance with regulatory requirements for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.